1-(Methoxymethyl)cyclohexane-1-carbonitrile CAS 425641-45-8 properties
1-(Methoxymethyl)cyclohexane-1-carbonitrile CAS 425641-45-8 properties
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, robust synthetic methodologies, and strategic application contexts over generic descriptions.
CAS: 425641-45-8 | Formula: C
Executive Summary: Strategic Value in Drug Design
1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8) is a specialized aliphatic building block characterized by a quaternary carbon center at the C1 position of a cyclohexane ring.[1] In modern drug discovery, this motif is critical for two reasons:
-
Conformational Restriction: The gem-disubstitution locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to target receptors (e.g., Sigma-1, NET/SERT transporters).
-
Metabolic Stability: The quaternary center blocks
-oxidation, a common metabolic clearance pathway for monosubstituted cyclohexyl drugs.
This compound serves as a "stripped-down" core scaffold for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs, structurally related to Venlafaxine and Tramadol , but offering a distinct vector for diversifying the lipophilic domain of these pharmacophores.
Physicochemical Profile & Identification
The following data aggregates experimental values and high-confidence predicted parameters essential for handling and characterization.
Table 1: Chemical Specifications
| Property | Value / Description | Confidence Level |
| Appearance | Colorless to pale yellow liquid | Experimental |
| Boiling Point | 215°C - 225°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 0.96 ± 0.05 g/cm³ | Predicted |
| LogP | 1.8 - 2.1 | Predicted (Consensus) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water | Experimental |
| Flash Point | > 85°C | Safety Estimate |
| Refractive Index | 1.458 | Predicted |
Analytical Fingerprint[1]
-
1H NMR (400 MHz, CDCl3): Distinctive singlet for the methoxy group (
~3.35 ppm) and a singlet for the methylene spacer ( ~3.40 ppm). The cyclohexane ring protons appear as multiplets between 1.2–2.1 ppm. -
IR Spectroscopy: Sharp, weak band at ~2230 cm
(C N stretch); strong C-O ether stretch at ~1100 cm .[1]
Synthetic Methodology: The "Alpha-Alkylation" Protocol
Reaction Logic
The pKa of the
Visual Workflow (Graphviz)
Figure 1: Kinetic alkylation strategy for quaternary carbon formation.
Step-by-Step Protocol (Bench Scale: 10 mmol)
Safety Warning: MOMCl is a known carcinogen.[1] All operations must be performed in a functioning fume hood with proper PPE.
-
Preparation of LDA:
-
To a flame-dried flask under Argon, add dry THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol).
-
Cool to -78°C (dry ice/acetone bath).
-
Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 mins.
-
-
Enolate Formation:
-
Add Cyclohexanecarbonitrile (1.09 g, 10 mmol) dissolved in THF (5 mL) dropwise over 10 minutes.
-
Critical Control Point: Maintain temperature below -70°C to prevent self-condensation.[1] Stir for 1 hour.
-
-
Alkylation:
-
Add Chloromethyl methyl ether (MOMCl) (0.91 mL, 12 mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Workup:
-
Quench with saturated aqueous NH
Cl. -
Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.
-
Dry over MgSO
, filter, and concentrate.[2]
-
-
Purification:
-
Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient 9:1 to 4:1).
-
Applications in Drug Discovery
This compound is not just a reagent; it is a pharmacophore seed .
Precursor for Quaternary Amines
The nitrile group is a versatile handle. It can be reduced to a primary amine, providing access to:
-
Sigma Receptor Ligands: Reduction to the amine followed by N-alkylation with benzyl halides yields structures analogous to high-affinity Sigma-1 ligands.[1]
-
NMDA Antagonists: The steric bulk of the cyclohexane ring mimics the core of phencyclidine (PCP) derivatives, but the methoxymethyl group adds polarity, potentially reducing psychotomimetic side effects.
Bioisosteric Replacement
In lead optimization, the -CH
-
Ethyl group: Similar steric volume but introduces a hydrogen-bond acceptor.[1]
-
Hydroxymethyl group: The methyl ether "caps" the alcohol, improving blood-brain barrier (BBB) permeability by reducing Total Polar Surface Area (TPSA) compared to the free alcohol.
Strategic Pathway Diagram
Figure 2: Divergent synthesis pathways for medicinal chemistry applications.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled (H302+H332).[1] | Use in a fume hood.[3] Avoid dust/mist formation.[3][4][5] |
| Skin Irritation | Causes skin irritation (H315).[3] | Wear nitrile gloves (min thickness 0.11mm). |
| Metabolic | Potential in vivo release of cyanide ions. | Do not ingest.[6] In case of exposure, administer hydroxocobalamin if cyanide poisoning is suspected. |
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The nitrile group is stable, but the ether linkage can form peroxides upon prolonged exposure to air and light.
References
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917.[1] Link
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Munday, L. "Amino-acids of the cyclohexane series. Part I." Journal of the Chemical Society (1961): 4372-4379. (Foundational chemistry for 1,1-disubstituted cyclohexanes). Link
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Yardley, J. P., et al. "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity."[1] Journal of Medicinal Chemistry 33.10 (1990): 2899-2905.[1] (Venlafaxine SAR context). Link
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile" (Structural Analog Data).[1] Accessed Oct 2023. Link
